(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone
Description
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone features a 1,2,4-triazole ring linked via a methyl group to a four-membered azetidine ring, which is further connected to a 2,3-dihydrobenzo[b][1,4]dioxin moiety through a methanone bridge. While direct biological data for this compound are unavailable in the provided evidence, structural analogs highlight its plausible relevance in antitumor, antimicrobial, or CNS-targeted therapies due to its hybrid pharmacophore design .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-15(12-2-1-3-13-14(12)22-5-4-21-13)18-6-11(7-18)8-19-10-16-9-17-19/h1-3,9-11H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCXGAUBHLYZPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)N3CC(C3)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and carboxylic acids under acidic conditions.
Synthesis of the azetidine ring: Azetidine can be synthesized via cyclization reactions involving amines and haloalkanes.
Coupling of the triazole and azetidine rings: This step often involves nucleophilic substitution reactions where the triazole moiety is introduced to the azetidine ring.
Incorporation of the dihydrobenzo[dioxin] moiety: This can be achieved through etherification reactions involving appropriate phenolic precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, stringent reaction condition controls, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and azetidine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation products: Oxidized derivatives of the triazole and azetidine rings.
Reduction products: Reduced forms of the carbonyl group.
Substitution products: Substituted azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its triazole ring is known for its ability to inhibit the growth of various microorganisms.
Medicine
In medicine, the compound is being investigated for its potential use as an anticancer agent. The presence of the triazole ring, which is a common motif in many pharmaceuticals, suggests that it could interact with biological targets involved in cancer cell proliferation.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazole Moieties
Several compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations:
- Bioactivity: The 1,2,3-triazole derivative (9b) exhibits potent antitumor activity against HepG2, while 1,2,4-triazole analogs (e.g., ) lack reported data but share structural motifs with kinase inhibitors .
- Dihydrobenzodioxin Role: The dihydrobenzodioxin group enhances aromatic stacking and solubility, as seen in and . Its planar structure may improve membrane permeability compared to bulkier substituents .
- Azetidine vs.
Physicochemical Properties
- Molecular Weight (MW): The target compound’s estimated MW (~400–450) falls between (379.37) and 13 (517.6), balancing solubility and bioavailability.
- Lipophilicity: The azetidine’s compact structure may reduce logP compared to ’s ethoxy/methoxy substituents, favoring aqueous solubility .
Structure-Activity Relationships (SAR)
- Triazole Position: 1,2,4-Triazole (target) vs.
- Substituent Effects: Nitro groups () enhance electrophilicity and reactivity, whereas azetidine’s methylene linker may improve steric compatibility with hydrophobic enzyme pockets .
Biological Activity
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone is a complex organic molecule that integrates various heterocyclic structures known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Azetidine ring : A four-membered cyclic amine structure that can enhance biological activity.
- Triazole moiety : Known for its antifungal and anticancer properties.
- Dihydrobenzo[b][1,4]dioxin : This component is associated with various pharmacological effects, including anti-inflammatory and antioxidant activities.
Biological Activity Overview
The biological activity of the compound is primarily attributed to its structural components. The triazole unit is particularly noteworthy for its role in:
- Antifungal Activity : Triazoles are widely recognized for their efficacy against fungal infections.
- Anticancer Properties : Compounds containing triazole rings have shown promise in inhibiting cancer cell proliferation.
Table 1: Biological Activities of Triazole Derivatives
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that triazole derivatives exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for selected compounds were reported as 6.2 μM and 27.3 μM respectively, indicating potent anticancer properties .
- Antifungal Efficacy :
-
Mechanistic Insights :
- The mechanism of action for the anticancer effects of triazoles often involves the induction of apoptosis in cancer cells and inhibition of angiogenesis. These pathways are critical in tumor growth and metastasis.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. The structure-activity relationship (SAR) studies indicate that modifications in the azetidine or triazole rings can significantly alter biological activity. For example:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone, and how can reaction conditions be systematically improved?
- Methodological Answer : Begin with multi-step protocols involving nucleophilic substitution (e.g., triazole-azetidine coupling) and ketone formation. Optimize solvents (e.g., DMF or THF) and catalysts (e.g., Cu(I) for click chemistry) using design of experiments (DoE) to assess temperature, stoichiometry, and reaction time. Monitor purity via HPLC and characterize intermediates via H/C NMR and FT-IR . Post-synthetic purification may require column chromatography or recrystallization in ethanol/water mixtures.
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Assign peaks for azetidine protons (~3.5–4.5 ppm), triazole protons (~7.5–8.5 ppm), and dihydrodioxin aromatic signals.
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., ESI-TOF).
- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (±0.3% tolerance).
- X-ray Crystallography (if crystalline): Resolve bond lengths/angles to confirm stereochemistry .
Q. What initial biological screening assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to triazole’s metal-binding capacity. Use cell-based viability assays (MTT or resazurin) for cytotoxicity profiling. Pair with molecular docking to predict binding affinities to receptors like CYP450 or serotonin transporters .
Advanced Research Questions
Q. How can contradictory pharmacological data (e.g., varying IC values across studies) be resolved?
- Methodological Answer : Replicate assays under standardized conditions (e.g., buffer pH, temperature, cell line). Perform meta-analysis of published data to identify confounding variables (e.g., solvent DMSO concentration). Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule out assay-specific artifacts .
Q. What computational strategies predict electronic properties and reactivity for structure-activity relationship (SAR) studies?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Mulliken charges. Validate with experimental UV-Vis spectra for solvatochromic behavior . Molecular dynamics simulations can model membrane permeability or protein-ligand stability .
Q. How can solvent effects on compound stability and aggregation be systematically analyzed?
- Methodological Answer : Conduct solvatochromic studies in solvents of varying polarity (e.g., water, DMSO, hexane). Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-UV. Use dynamic light scattering (DLS) to detect nanoaggregation .
Q. What strategies enhance selectivity in derivatives targeting specific enzymes or receptors?
- Methodological Answer : Modify the azetidine ring (e.g., fluorination) or dihydrodioxin substituents (e.g., methoxy groups) to alter steric/electronic profiles. Use combinatorial libraries and virtual screening (e.g., AutoDock Vina) to prioritize analogs. Validate with 3D-QSAR models and crystallographic fragment screens .
Q. How can synthetic route efficiency be validated through kinetic and thermodynamic modeling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
